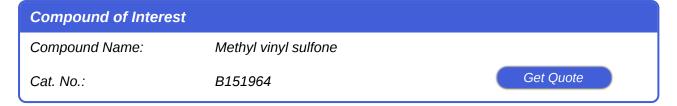


What are the physical and chemical properties of methyl vinyl sulfone?

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Methyl Vinyl Sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl sulfone (MVS) is a reactive organosulfur compound with the chemical formula $C_3H_6O_2S$.[1] It is characterized by the presence of a vinyl group directly attached to a sulfonyl group, making it a potent Michael acceptor. This high reactivity makes MVS a valuable reagent in organic synthesis and a versatile tool in chemical biology and drug discovery. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **methyl vinyl sulfone**, along with experimental protocols and key applications.

Physical and Chemical Properties

Methyl vinyl sulfone is a clear, pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Physical Properties of Methyl Vinyl Sulfone



Property	Value	Reference(s)
Molecular Formula	C ₃ H ₆ O ₂ S	[1]
Molecular Weight	106.14 g/mol	[2]
Appearance	Clear pale yellow liquid	[1]
Boiling Point	115-117 °C at 19 mmHg (252- 255 °F at 24 mmHg)	[2]
Density	1.212 g/mL at 25 °C	[2]
Solubility in Water	10 to 50 mg/mL at 17.2 °C (63 °F)	
Refractive Index (n20/D)	1.463	[2]
Flash Point	> 113 °C (> 235.4 °F) - closed cup	[2]

Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	3680-02-2	[1]
IUPAC Name	1-(methylsulfonyl)ethene	[1]
SMILES	CS(=O)(=O)C=C	[1]
InChI	InChI=1S/C3H6O2S/c1-3- 6(2,4)5/h3H,1H2,2H3	[3]

Experimental ProtocolsDetermination of Physical Properties

Boiling Point Determination (Thiele Tube Method - General Procedure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method.[4]



• Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).

Procedure:

- A small amount of methyl vinyl sulfone (approximately 0.5 mL) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued when a steady stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

Solubility in Water (General Procedure)

The solubility of an organic compound in water provides insight into its polarity.

- Apparatus: Test tube, graduated cylinder or pipette, vortex mixer (optional).
- Procedure:
 - To a test tube, add a known volume of deionized water (e.g., 1 mL).
 - Add a small, measured amount of methyl vinyl sulfone (e.g., 10 mg).



- Vigorously shake or vortex the test tube for 1-2 minutes.
- Allow the mixture to stand and observe if the methyl vinyl sulfone has completely dissolved.
- If it dissolves, continue adding small, known amounts of the solute until it no longer dissolves to determine the approximate solubility.[5][6]

Synthesis of Methyl Vinyl Sulfone

A common method for the synthesis of **methyl vinyl sulfone** involves the elimination reaction of 2-(methylsulfonyl)ethanol.[7]

- Reactants: 2-(methylsulfonyl)ethanol, triethylamine (TEA), methanesulfonyl chloride, dichloromethane (DCM).
- Procedure:
 - A solution of 2-(methylsulfonyl)ethanol (1 g, 8.05 mmol) and triethylamine (1.23 mL, 8.85 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath with stirring.[7]
 - Methanesulfonyl chloride (0.68 mL, 8.85 mmol) is added dropwise to the cooled solution.
 [7]
 - The reaction mixture is stirred at 0 °C for 1.5 hours.
 - The mixture is then poured into a saturated aqueous solution of sodium bicarbonate.
 - The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
 - The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and 2N HCl.[7]
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[7]

Chemical Reactivity and Mechanisms



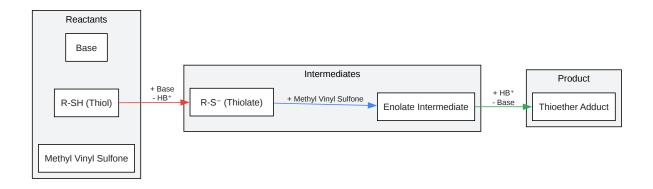
The primary mode of reactivity for **methyl vinyl sulfone** is the Michael addition, a nucleophilic addition to the β -carbon of the vinyl group. The electron-withdrawing sulfonyl group strongly activates the double bond, making it highly electrophilic.

Michael Addition Reaction

Methyl vinyl sulfone readily reacts with a wide range of nucleophiles, including thiols, amines, and carbanions. The reaction with thiols is particularly efficient and is often utilized in bioconjugation and materials science.[8]

The general mechanism for the base-catalyzed Michael addition of a thiol to **methyl vinyl** sulfone is as follows:

- Deprotonation: A base removes the acidic proton from the thiol, generating a highly nucleophilic thiolate anion.
- Nucleophilic Attack: The thiolate anion attacks the β-carbon of the **methyl vinyl sulfone**.
- Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.



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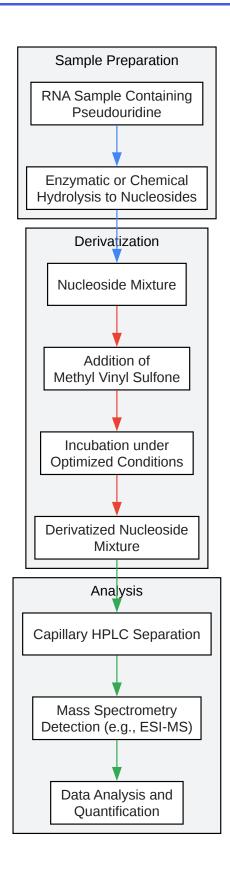
Mechanism of the base-catalyzed Michael addition of a thiol to **methyl vinyl sulfone**.

Applications in Research and Development Derivatization Agent in HPLC-MS

Methyl vinyl sulfone is employed as a derivatization reagent to enhance the detection of certain biomolecules in high-performance liquid chromatography-mass spectrometry (HPLC-MS). A notable application is the specific derivatization of pseudouridine, a modified nucleoside found in RNA.[9] The addition of the methyl sulfonyl group increases the hydrophilicity and imparts a fixed charge, improving chromatographic separation and ionization efficiency in mass spectrometry.[9]

Experimental Workflow: Derivatization of Pseudouridine for HPLC-MS Analysis





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Workflow for the derivatization of pseudouridine with **methyl vinyl sulfone** for HPLC-MS analysis.

Use in Proteomics and Chemical Biology

The high reactivity of **methyl vinyl sulfone** towards nucleophilic amino acid residues, such as cysteine and lysine, makes it a valuable tool in proteomics.[10][11] It can be incorporated into chemical probes and cross-linkers to study protein structure, function, and interactions. The vinyl sulfone moiety acts as a covalent warhead that irreversibly binds to target proteins.[10]

Spectroscopic Data ¹H NMR Spectroscopy

The ¹H NMR spectrum of **methyl vinyl sulfone** provides characteristic signals for the vinyl and methyl protons.

- ¹H NMR (CDCl₃, 90 MHz): δ 6.77 (dd, 1H, J = 16.4, 9.5 Hz), 6.44 (d, 1H, J = 16.4 Hz), 6.12 (d, 1H, J = 9.5 Hz), 2.97 (s, 3H).[3]
- Interpretation: The three distinct signals in the vinyl region (δ 6.1-6.8 ppm) correspond to the three non-equivalent vinyl protons, with their splitting patterns (doublet of doublets and two doublets) confirming their coupling relationships. The singlet at δ 2.97 ppm corresponds to the three equivalent protons of the methyl group.[3][12]

Infrared (IR) Spectroscopy

The IR spectrum of **methyl vinyl sulfone** shows strong absorptions characteristic of the sulfonyl and vinyl functional groups.

- Key IR Absorptions (neat):
 - ~3100-3000 cm⁻¹ (C-H stretch, vinyl)
 - ~1620 cm⁻¹ (C=C stretch, vinyl)
 - ~1320 cm⁻¹ (S=O asymmetric stretch, sulfone)
 - ~1130 cm⁻¹ (S=O symmetric stretch, sulfone)[13][14]



Mass Spectrometry

The electron ionization mass spectrum of **methyl vinyl sulfone** shows a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M+): m/z = 106
- Major Fragments: The fragmentation often involves the loss of the methyl group (M-15), the vinyl group (M-27), or cleavage of the C-S bond.[15]

Safety Information

Methyl vinyl sulfone is a toxic and irritant compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and can react exothermically with reducing agents.[1] Polymerization can occur in the presence of catalysts or initiators.[1]

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